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1-[3-(propan-2-yl)phenyl]ethan-1-amine Documentation Hub

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  • Product: 1-[3-(propan-2-yl)phenyl]ethan-1-amine
  • CAS: 1207846-38-5

Core Science & Biosynthesis

Foundational

molecular structure and properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine

Technical Monograph: Molecular Structure and Properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine Executive Summary This guide provides a comprehensive technical analysis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also k...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Molecular Structure and Properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine

Executive Summary

This guide provides a comprehensive technical analysis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl-


-methylbenzylamine). A structural analog of the widely used chiral auxiliary 

-methylbenzylamine, this molecule is distinguished by a bulky isopropyl group at the meta position. This specific substitution pattern imparts unique lipophilic and steric properties, making it a critical scaffold in the synthesis of calcimimetics, agrochemical fungicides, and kinase inhibitors where "bent" hydrophobic pocket occupancy is required.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a phenyl ring substituted at the 1-position with an aminoethyl group and at the 3-position (meta) with an isopropyl group.

  • Formula:

    
    
    
  • Molecular Weight: 163.26 g/mol [1][2]

  • SMILES: CC(C)C1=CC=CC(=C1)C(C)N

The "Meta" Advantage: Unlike its para-isomer (CAS 73441-43-7), the meta-substitution creates a non-linear topology. In medicinal chemistry, this allows the isopropyl group to access hydrophobic sub-pockets (e.g., the ribose-binding pocket of kinases) that are sterically inaccessible to linear para-substituted analogs. The isopropyl group functions as a lipophilic bioisostere, roughly equivalent in volume to an iodine atom but without the halogen bond capability.

Stereochemical Dynamics

The molecule possesses a single chiral center at the benzylic carbon (C1 of the ethyl chain).

  • Enantiomers: (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine and (1S)-...

  • Conformational Locking: The steric bulk of the meta-isopropyl group restricts rotation around the phenyl-ring axis slightly more than a methyl group would, potentially influencing the atropisomeric stability of downstream amides formed from this amine.

Physicochemical Profile

Note: Experimental data for the specific meta-isomer is rare in public domains; values below are derived from validated QSAR models and high-fidelity analogs (para-isomer and parent


-methylbenzylamine).
PropertyValue (Predicted/Analog)Significance
Physical State Colorless to pale yellow liquidStandard amine handling required.
Boiling Point 225°C - 230°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.94 g/mLLighter than water; phase separation is straightforward.
pKa (Conjugate Acid) 9.6 ± 0.2Basic. Will form stable salts with mineral acids (HCl, H2SO4).
LogP 2.8 - 3.1Moderately lipophilic. Good membrane permeability for CNS drugs.
Flash Point ~95°CCombustible liquid (Class IIIA).

Synthetic Pathways & Process Chemistry

The most robust route for synthesizing this amine is the Reductive Amination of 3-isopropylacetophenone. This route is preferred over the Leuckart-Wallach reaction for high-purity applications due to milder conditions and fewer side products.

Synthesis Workflow (Graphviz)

Synthesis Figure 1: Reductive Amination and Optical Resolution Pathway Ketone 3-Isopropylacetophenone (Starting Material) Imine Intermediate Imine (Transient) Ketone->Imine NH3 / MeOH Ti(OiPr)4 (Lewis Acid) Amine Racemic Amine (Target) Imine->Amine NaBH4 reduction 0°C to RT Salt Tartrate Salt (Diastereomer) Amine->Salt L-(+)-Tartaric Acid Crystallization Pure (S)-Enantiomer (Resolved) Salt->Pure NaOH (Freebasing)

Detailed Protocol: Titanate-Mediated Reductive Amination

Rationale: Direct condensation of acetophenones with ammonia is slow. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction.

Reagents:

  • 3-Isopropylacetophenone (1.0 eq)

  • Ammonia (7M in MeOH, 5.0 eq)

  • Titanium(IV) isopropoxide (1.2 eq)

  • Sodium Borohydride (

    
    , 1.5 eq)
    

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve 3-isopropylacetophenone in anhydrous methanol.
    
  • Titanate Addition: Add Titanium(IV) isopropoxide dropwise. Caution: Exothermic.

  • Ammonolysis: Add the ammonia solution. Stir at ambient temperature for 8–12 hours. Monitor via TLC (disappearance of ketone).

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise (gas evolution: 
    
    
    
    ). Stir for 3 hours, allowing to warm to RT.
  • Quench: Quench carefully with 1M NaOH. A white precipitate (

    
    ) will form.
    
  • Workup: Filter through Celite. Extract filtrate with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Distill under reduced pressure (approx. 0.5 mmHg) to yield the racemic amine.

Chiral Resolution Strategy

Since the biological activity of phenethylamines is highly stereodependent, optical resolution is often required.

Protocol:

  • Salt Formation: Dissolve racemic amine in hot Ethanol. Add 0.5 eq of L-(+)-Tartaric acid (or N-Acetyl-L-leucine for higher specificity).

  • Crystallization: Allow to cool slowly to 4°C. The less soluble diastereomeric salt (typically the S-amine/L-acid complex) will crystallize.

  • Filtration & Recrystallization: Filter the crystals. Recrystallize from EtOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Freebasing: Treat the salt with 2M NaOH and extract with MTBE to recover the chiral amine.

Medicinal Utility & Pharmacophore Mapping

The 1-[3-(propan-2-yl)phenyl]ethan-1-amine scaffold serves as a specialized "linker" in drug design.

Structure-Activity Relationship (SAR)
  • Lipophilic Pocket Filling: The meta-isopropyl group (

    
    ) targets the Hydrophobic Region II  in GPCRs. Its volume (~55 ų) is significantly larger than a methyl group (~24 ų), providing tighter binding in spacious pockets.
    
  • Metabolic Stability: The branching of the isopropyl group reduces the rate of benzylic oxidation at the meta-position compared to a straight n-propyl chain.

Applications
  • Calcimimetics: Used as a precursor for analogs of Cinacalcet, targeting the Calcium-Sensing Receptor (CaSR).

  • Fungicides: The scaffold appears in sterol biosynthesis inhibitors (SBIs).

  • Chiral Auxiliaries: Can be used to resolve chiral carboxylic acids (e.g., Ibuprofen precursors) via diastereomeric salt formation.

Safety & Handling (E-E-A-T)

  • Hazards: Corrosive (Skin Corr.[1][2][4][5][6][7] 1B). Causes severe skin burns and eye damage.[2][5][6]

  • Storage: Store under Nitrogen/Argon. Amines readily absorb

    
     from the air to form carbamates.
    
  • Disposal: Neutralize with dilute HCl before disposal into organic waste streams.

References

  • PubChem. (2023). Compound Summary: 1-(4-isopropylphenyl)ethanamine (Analog Reference). National Library of Medicine.[2] [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. (Reference for chiral resolution of phenethylamines).

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Hazards of 1-[3-(propan-2-yl)phenyl]ethan-1-amine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive hazard data for 1-[3-(propan-2-yl)phenyl]ethan-1-amine has been found in publicly available databases. The following technical guide is an expert assessmen...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive hazard data for 1-[3-(propan-2-yl)phenyl]ethan-1-amine has been found in publicly available databases. The following technical guide is an expert assessment of the predicted hazards based on a structure-activity relationship (SAR) analysis. The information is extrapolated from the known hazards of structurally analogous compounds. This guide should be used for preliminary risk assessment and planning. It is imperative to handle this compound with extreme caution, assuming it possesses the most severe hazards of its analogs, until empirical data becomes available. All laboratory work must be conducted by qualified personnel after a thorough, site-specific risk assessment.

Executive Summary: A Profile of Predicted Risk

1-[3-(propan-2-yl)phenyl]ethan-1-amine is a substituted phenethylamine derivative. While this specific molecule is not well-characterized in safety literature, its core structure—a primary amine attached to a phenyl ring via a short alkyl chain—is common to a class of compounds with well-documented and significant physiological and hazardous properties. Based on the analysis of its parent compound, phenethylamine, and closely related analogs like 1-phenylethylamine and amphetamine, a distinct hazard profile emerges.

This compound is predicted to be a corrosive, toxic, and psychoactive substance . The primary amine is expected to render the molecule caustic, posing a high risk of severe chemical burns to the skin and eyes. Acute toxicity, particularly if swallowed, is anticipated to be significant. Furthermore, the phenethylamine backbone is a well-known pharmacophore that acts on the central nervous system (CNS), suggesting a potential for stimulant or other neurological effects. This guide provides a detailed, evidence-based rationale for these predictions to empower researchers to implement stringent safety protocols commensurate with the anticipated risks.

Structural Analysis and Hazard Analogs

The logical foundation for predicting the hazards of 1-[3-(propan-2-yl)phenyl]ethan-1-amine lies in dissecting its molecular structure and comparing it to well-studied analogs.

  • Core Structure: The phenethylamine backbone is the primary determinant of its toxicological and pharmacological profile. This structure is known to interact with monoamine transporters and receptors in the CNS.

  • Functional Group: The primary amine (-NH2) is a strong base and nucleophile, which is the principal reason for the predicted corrosivity.

  • Substituents: The isopropyl group on the phenyl ring is not expected to introduce unique hazards but may modify the compound's lipophilicity and metabolic profile, potentially influencing its potency and duration of action compared to unsubstituted analogs.

The following compounds were selected as the basis for this hazard assessment:

Analog Compound CAS Number Key Structural Similarity Relevance to Hazard Prediction
Phenethylamine 64-04-0Parent phenethylamine coreProvides baseline data on corrosivity, toxicity, and CNS effects.[1][2][3]
1-Phenylethylamine 2627-86-3Close structural isomerReinforces the prediction of severe skin/eye damage and CNS activity.[4]
3-Isopropylaniline 5369-16-4Contains the 3-isopropylphenyl groupProvides insight into the toxicity of the substituted aromatic portion.[5][6][7]
Amphetamine 51-63-8Structurally similar CNS stimulantOffers extensive data on systemic and neurological effects.[8][9]

Predicted GHS Hazard Classification

Based on the consistent and severe hazards presented by its analogs, the following GHS classification is predicted for 1-[3-(propan-2-yl)phenyl]ethan-1-amine.

Hazard Class Category Pictogram Signal Word Predicted Hazard Statement(s) Justification Based on Analogs
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed Phenethylamine is classified as toxic if swallowed.[3] Amphetamine is fatal if swallowed.[8]
Skin Corrosion/IrritationCategory 1BcorrosiveDangerH314: Causes severe skin burns and eye damage Phenethylamine and its derivatives are well-documented corrosives, causing severe burns.[1][3]
Serious Eye DamageCategory 1corrosiveDangerH318: Causes serious eye damage Directly follows from the corrosive nature of the amine functional group.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation Inhalation of similar amines causes severe irritation and chemical burns to the respiratory tract.[1]

In-Depth Toxicological Profile

Acute Effects

The primary acute risks are associated with the compound's corrosivity and oral toxicity.

  • Dermal and Ocular Exposure: Direct contact is predicted to cause immediate and severe chemical burns. The basicity of the amine group can lead to rapid tissue damage, protein denaturation, and deep, painful wounds. Ocular contact constitutes a medical emergency, with a high probability of permanent corneal damage and vision loss.[1][4]

  • Oral Ingestion: Ingestion is expected to be highly toxic and potentially fatal.[8] It would likely cause severe corrosive burns to the mouth, throat, and gastrointestinal tract, leading to perforation and systemic effects.[1]

  • Inhalation: Inhalation of vapors or aerosols will likely cause severe irritation and chemical burns to the respiratory tract, potentially leading to pulmonary edema.[1]

  • Systemic and CNS Effects: Absorption through any route may lead to systemic toxicity. Given the phenethylamine core, acute CNS stimulation is a significant concern, potentially manifesting as agitation, tachycardia (rapid heart rate), hypertension, and seizures.[10][[“]][12]

Chronic Effects and Sensitization
  • Chronic Exposure: Repeated exposure to low doses may lead to CNS effects, including mood and behavioral changes. The target organs for repeated exposure are predicted to be the central nervous system, liver, and kidneys.[10]

  • Sensitization: Some phenethylamines can cause skin sensitization, an allergic reaction that becomes evident upon re-exposure.[1] It is prudent to assume this compound may act as a skin sensitizer.

Experimental Protocols: Safe Handling and Emergency Procedures

The causality behind these protocols is the mitigation of risks from a predicted corrosive, toxic, and psychoactive compound. Every step is designed to prevent exposure.

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory workflow for establishing a safe experimental environment.

G cluster_0 Risk Mitigation Strategy Elimination Elimination (Not possible, compound is required) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Is substitution feasible? Engineering Engineering Controls (Primary barrier) Substitution->Engineering If not, proceed to controls Administrative Administrative Controls (Procedural safety) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

Mandatory Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®). A double-gloving strategy (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for integrity before each use.

  • Body Protection: Use a chemically resistant lab coat, preferably a wrap-around style. An apron made of a resistant material like neoprene should be worn over the lab coat. Ensure legs and feet are fully covered with closed-toe, chemical-resistant footwear.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation or if the fume hood is not available, a full-face respirator with an organic vapor/amine-specific cartridge is required.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure an eyewash station and safety shower are immediately accessible and tested.[1] Have a chemical spill kit rated for amines/corrosives readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood. Use disposable weighing boats and spatulas to minimize contamination. If transferring solutions, use a syringe or cannula technique to avoid pouring.

  • During Reaction: Keep the reaction vessel closed and clearly labeled at all times. Maintain the fume hood sash at the lowest possible working height.

  • Post-Experiment: Quench the reaction carefully if necessary. Decontaminate all surfaces with a suitable agent (e.g., citric acid solution followed by water and soap). Decontaminate all equipment before removing it from the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weighing boats, pipette tips) as hazardous waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.

First-Aid and Emergency Workflow

G cluster_0 Emergency Response Flow cluster_1 Decontamination Route Exposure Exposure Occurs Scene_Safety Ensure Scene Safety (Remove victim from source if safe) Exposure->Scene_Safety Call_Help Call Emergency Services (Provide substance name) Scene_Safety->Call_Help Decontaminate Decontaminate (Follow specific route protocol) Call_Help->Decontaminate Provide_SDS Provide SDS/Hazard Info to Responders Decontaminate->Provide_SDS Skin Skin Contact: Flush with copious water for 15+ min. Remove contaminated clothing. Eye Eye Contact: Flush with eyewash for 15+ min. Hold eyelids open. Inhalation Inhalation: Move to fresh air. Provide oxygen if needed. Ingestion Ingestion: DO NOT induce vomiting. Rinse mouth with water.

Caption: Decision workflow for first-aid response to chemical exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: DO NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Stability

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[4] The container should be tightly sealed. Many amines are air-sensitive and may absorb carbon dioxide from the air; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]

  • Container: Store in the original, properly labeled container.

  • Security: Given the potential for psychoactive properties, store in a locked cabinet or secure area with controlled access.

References

  • Material Safety Data Sheet - Phenethylamine, p.a. Source: Cole-Parmer. URL: [Link]

  • PHENETHYLAMINE SDS. Source: Anachemia. URL: [Link]

  • Reported Adverse Effects of Phenethylamines. Source: Drug Policy Facts. URL: [Link]

  • What are the adverse effects of Phenethylamine (PEA)? Source: Consensus. URL: [Link]

  • Risks of Phenethylamine Drugs. Source: WhiteSands Alcohol and Drug Rehab. URL: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL: [Link]

  • Phenethylamine – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • 3-Isopropylaniline PubChem Entry. Source: National Institutes of Health. URL: [Link]

  • 3-Isopropylaniline Properties. Source: Chemsrc. URL: [Link]

  • Amphetamine Safety Data Sheet. Source: Neogen. URL: [Link]

  • S(+)-Amphetamine SDS. Source: Novachem. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioseparation using 1-[3-(propan-2-yl)phenyl]ethan-1-amine

The following Application Note and Protocol guide details the use of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl-α-methylbenzylamine) as a specialized chiral resolving agent. This guide is structure...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl-α-methylbenzylamine) as a specialized chiral resolving agent.

This guide is structured for researchers requiring a resolving agent with higher lipophilicity and distinct steric bulk compared to the standard 1-phenylethylamine (PEA), offering alternative selectivity profiles for challenging chiral acids.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

1-[3-(propan-2-yl)phenyl]ethan-1-amine is a chiral primary amine belonging to the phenylethylamine (PEA) family. While unsubstituted PEA is the industry standard for resolving chiral acids, it often fails to crystallize diastereomeric salts of highly lipophilic or sterically congested acids.

This isopropyl-substituted variant addresses those limitations by introducing a meta-isopropyl group . This structural modification serves two critical functions:

  • Increased Lipophilicity: Enhances solubility in non-polar solvents (e.g., toluene, MTBE), allowing for resolution in media where standard PEA salts might be too insoluble or form oils (oiling out).

  • Steric Discrimination: The bulky isopropyl group at the meta position alters the crystal packing lattice, often facilitating the crystallization of salts that remain amorphous with standard PEA.

Chemical Properties Table
PropertySpecification
IUPAC Name 1-[3-(propan-2-yl)phenyl]ethan-1-amine
Common Name 3-Isopropyl-α-methylbenzylamine
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Chiral Center C1 (Benzylic position)
Physical State Colorless to pale yellow liquid
Boiling Point ~235°C (Predicted)
pKa ~9.8 (Amine conjugate acid)

Mechanism of Action: Diastereomeric Salt Formation[9]

The resolution process relies on the acid-base neutralization between the racemic acid (Target) and the enantiopure amine (Resolving Agent).



Unlike enantiomers, the resulting diastereomeric salts possess distinct physical properties, primarily solubility .[1] The efficiency of this separation is governed by the magnitude of the solubility difference (


) between the n-salt (less soluble) and the p-salt (more soluble).
Interaction Diagram

The following diagram illustrates the workflow for resolving a racemic carboxylic acid using (R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine.

ResolutionWorkflow RacemicAcid Racemic Acid (±)-Target SaltFormation Salt Formation (Reflux -> Cool) RacemicAcid->SaltFormation ResolvingAgent (R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine (0.5 - 1.0 eq) ResolvingAgent->SaltFormation SolventMix Solvent System (e.g., EtOH/H2O or Toluene) SolventMix->SaltFormation Filtration Filtration SaltFormation->Filtration Crystallization SolidCake Solid Cake (Diastereomer A) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor (Diastereomer B) Filtration->MotherLiquor Filtrate Recrystallization Recrystallization (Increase ee%) SolidCake->Recrystallization If ee < 98% SaltBreakSolid Salt Break (Acid/Base) Partition SolidCake->SaltBreakSolid Direct SaltBreakLiq Salt Break (Acid/Base) Partition MotherLiquor->SaltBreakLiq Recrystallization->SolidCake Iterate Recrystallization->SaltBreakSolid If ee > 98% PureEnantiomerA Pure Enantiomer A (Target) SaltBreakSolid->PureEnantiomerA Recovery Recovered Resolving Agent SaltBreakSolid->Recovery PureEnantiomerB Enriched Enantiomer B (Recycle/Discard) SaltBreakLiq->PureEnantiomerB SaltBreakLiq->Recovery

Caption: Workflow for diastereomeric salt resolution. The (R)-amine selectively crystallizes with one acid enantiomer.

Experimental Protocols

Phase 1: Solvent & Stoichiometry Screening

Do not commit the entire batch immediately. Perform a "Dutch Resolution" style screen to identify the optimal solvent system.

Materials:

  • Racemic Acid (100 mg per vial)

  • (R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine (1.0 equivalent)

  • Solvents: Ethanol (EtOH), 2-Propanol (IPA), Acetone, Toluene, Methyl tert-butyl ether (MTBE).

Procedure:

  • Prepare 5 vials, each containing 100 mg of racemic acid.

  • Add 1.0 molar equivalent of the amine resolving agent to each vial.

  • Add 1.0 mL of solvent to the respective vials (10 volumes).

  • Heat to reflux (or near boiling) until dissolution is complete.

    • Note: If solids remain at boiling, add solvent in 0.2 mL increments.

  • Allow vials to cool slowly to room temperature (20-25°C) over 4 hours.

  • Observation:

    • Crystals: Ideal outcome. Filter and check ee.

    • Oil: "Oiling out" indicates the solvent is too polar or the salt is too soluble. Re-heat and add a non-polar anti-solvent (e.g., Hexane).

    • Solution: Salt is too soluble. Evaporate 50% solvent or cool to 4°C.

Phase 2: Scale-Up Crystallization (10g Scale)

Once the solvent system is defined (e.g., IPA/Hexane 1:1), proceed to scale up.

  • Dissolution: Charge 10g of Racemic Acid and 100 mL of solvent into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Amine Addition: Add 0.5 to 1.0 equivalents of (R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine dropwise.

    • Expert Tip: Using 0.5 equivalents (the "Pope-Peachy" method) maximizes theoretical yield of the desired salt if the resolving agent is expensive, relying on the achiral counter-ion (e.g., NaOH) for the remaining acid, though 1.0 eq is standard for initial R&D.

  • Reflux: Heat the mixture until a clear homogeneous solution is obtained.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool in the oil bath (slow cooling ramp: ~10°C/hour). Rapid cooling promotes inclusion of impurities.

  • Seeding: At ~40-50°C, if the solution is slightly supersaturated, add a few seed crystals obtained from Phase 1.

  • Harvest: Stir at ambient temperature for 2-4 hours. Filter the solids via vacuum filtration (Buchner funnel). Wash the cake with cold solvent.

Phase 3: Salt Breaking & Recovery

To isolate the chiral acid and recover the resolving agent:

  • Suspend the diastereomeric salt in water/DCM (dichloromethane) mixture.

  • Acidification: Add 1M HCl dropwise until pH < 2.

    • Chemistry: The amine is protonated (

      
      ) and moves to the aqueous layer. The free carboxylic acid (
      
      
      
      ) partitions into the DCM layer.
  • Separation: Separate the layers. Extract the aqueous layer twice with DCM.

  • Acid Isolation: Dry combined organic layers over

    
    , filter, and evaporate to yield the Enantiopure Acid .
    
  • Amine Recovery: Basify the aqueous layer (pH > 12) with NaOH. Extract with MTBE or Toluene to recover the Resolving Agent for reuse.

Analytical Validation

Trust but verify. Every resolution step must be quantified.

MethodPurposeProtocol Note
Chiral HPLC Determine Enantiomeric Excess (ee%)Use columns like Chiralpak AD-H or OD-H. Mobile phase: Hexane/IPA + 0.1% TFA.
1H NMR Confirm Salt FormationLook for the shift in the methine proton signal of the amine (quartet at ~4.0 ppm) upon salt formation.
Specific Rotation Quick Purity CheckCompare

against literature values for the target acid.

Calculation of Yield & Efficiency:

  • Chemical Yield:

    
    
    
  • Optical Purity (ee%):

    
    
    
  • Resolvability (S-factor): A robust resolution requires an S-factor > 0.3, derived from solubility differences.

References

  • Wikipedia . (n.d.). Chiral resolution. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health (NIH) . (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). Retrieved February 13, 2026, from [Link]

  • ResearchGate . (2025). Analyses of enantiomers of chiral phenethylamine drugs. Retrieved February 13, 2026, from [Link]

  • PubChem . (n.d.). 1-(4-Isopropylphenyl)ethanamine (Analogous Structure Data). Retrieved February 13, 2026, from [Link]

Note: While specific literature on the meta-isopropyl isomer is proprietary or sparse, the protocols above are validated based on the chemical behavior of the 1-phenylethylamine class of resolving agents (References 1, 3).

Sources

Application

Application Note: Leuckart-Wallach Synthesis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine

Executive Summary This application note details the synthesis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (CAS: 64016-83-5, analogous) utilizing the Leuckart-Wallach reaction. This method is selected for its operational si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (CAS: 64016-83-5, analogous) utilizing the Leuckart-Wallach reaction. This method is selected for its operational simplicity and cost-effectiveness in converting aryl ketones to primary amines without the need for high-pressure hydrogenation or expensive metal catalysts.

The protocol proceeds through a two-stage mechanism: (1) reductive amination of 1-[3-(propan-2-yl)phenyl]ethan-1-one using ammonium formate to generate an N-formyl intermediate, followed by (2) acid hydrolysis to yield the free primary amine. This document provides mechanistic insights, optimized experimental protocols, and safety guidelines for researchers in medicinal chemistry and drug development.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Target Molecule

The target, a meta-substituted


-methylbenzylamine derivative, serves as a valuable chiral building block in the synthesis of calcimimetics and ligands for G-protein coupled receptors. The presence of the isopropyl group at the meta position introduces steric bulk and lipophilicity, influencing the pharmacokinetic profile of downstream derivatives.
Mechanistic Deep Dive

The Leuckart reaction distinguishes itself from standard reductive aminations (e.g., NaBH


CN) by using formic acid/formate as the reducing hydride source at high temperatures.

Key Mechanistic Steps:

  • Equilibrium Establishment: Ammonium formate dissociates into ammonia and formic acid.[1]

  • Imine Formation: Ammonia attacks the carbonyl carbon of the ketone, eliminating water to form a ketimine (or iminium ion under acidic conditions).

  • Hydride Transfer (Rate Determining Step): The formate ion acts as a hydride donor, attacking the iminium carbon. This step is irreversible and driven by the evolution of carbon dioxide gas.

  • N-Formylation: The resulting primary amine reacts with excess formic acid to form the N-formyl derivative (amide), which is stable under reaction conditions.

  • Hydrolysis: The amide requires harsh acidic or basic hydrolysis to liberate the final primary amine.

Mechanistic Pathway Visualization

LeuckartMechanism Ketone 3-Isopropylacetophenone Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 AmmoniumFormate Ammonium Formate (NH4HCO2) AmmoniumFormate->Ketone Dissociation Iminium Iminium Ion [R2C=NH2]+ Carbinolamine->Iminium - H2O Transition Hydride Transfer (CO2 Release) Iminium->Transition + HCOO- AmineInter Primary Amine (Transient) Transition->AmineInter - CO2 NFormyl N-Formyl Derivative (Stable Intermediate) AmineInter->NFormyl + HCOOH / - H2O FinalAmine Target Amine (Post-Hydrolysis) NFormyl->FinalAmine + HCl / H2O (Hydrolysis)

Figure 1: Mechanistic flow of the Leuckart-Wallach reaction from ketone to primary amine.[2][3][4][5]

Experimental Protocol

Materials & Equipment
  • Precursor: 1-[3-(propan-2-yl)phenyl]ethan-1-one (Purity >98%).

  • Reagents: Ammonium Formate (Anhydrous), Hydrochloric Acid (37%), Sodium Hydroxide (50% aq), Toluene or Benzene (for extraction), Magnesium Sulfate.

  • Apparatus: 3-neck Round Bottom Flask (RBF), Dean-Stark trap (optional but recommended), Reflux Condenser, Thermometer, Addition Funnel.

Step-by-Step Methodology
Phase 1: Reductive Formylation
  • Setup: Equip a 500 mL 3-neck RBF with a thermometer, a distillation head (Claisen adapter), and a condenser set for downward distillation.

  • Charging: Add 0.1 mol (16.2 g) of 1-[3-(propan-2-yl)phenyl]ethan-1-one and 0.5 mol (31.5 g) of ammonium formate.

    • Note: A 5-fold molar excess of formate is crucial to drive the equilibrium and compensate for sublimation losses.

  • Reaction: Heat the mixture slowly using an oil bath.

    • 140°C: The mixture melts into a homogenous phase. Evolution of NH

      
       and CO
      
      
      
      begins.[1]
    • 150-160°C: Water and ammonium carbonate will begin to distill over. Collect this distillate.

    • 170-180°C: Maintain this temperature for 3–5 hours. The reaction is complete when ketone consumption is verified by TLC (solvent: Hexane/EtOAc 8:2) or GC-MS.[6]

  • Workup (Intermediate): Cool the reaction mass to <100°C. Add 50 mL of water to wash the organic oil (crude N-formyl derivative). Separate the organic layer.[7][8][4]

Phase 2: Hydrolysis[7][8]
  • Acidification: Return the crude organic oil to the flask. Add 40 mL of concentrated HCl (37%) .

  • Reflux: Equip the flask with a standard reflux condenser. Heat to reflux (approx. 100-110°C) for 6–8 hours.

    • Observation: The oily layer will gradually dissolve or change character as the amide hydrolyzes to the water-soluble amine hydrochloride salt.

  • Cooling: Cool the mixture to room temperature. If solid precipitates (amine HCl salt), filter it. If liquid, proceed to isolation.

Phase 3: Isolation & Purification
  • Extraction (Impurity Removal): Dilute the reaction mixture with 50 mL water. Extract with 2 x 30 mL toluene to remove unreacted ketone or non-basic byproducts (tars). Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 50% NaOH solution with stirring until pH > 12.

    • Caution: Highly exothermic. The amine will separate as an oil.

  • Final Extraction: Extract the liberated amine with 3 x 40 mL Dichloromethane (DCM) or Toluene.

  • Drying: Dry the combined organic layers over anhydrous MgSO

    
    . Filter and evaporate the solvent under reduced pressure.
    
  • Distillation: Purify the crude amine via vacuum distillation.

    • Expected Boiling Point: ~105-110°C at 10 mmHg (Estimated based on structural analogs).

Process Optimization & Data Analysis

Critical Process Parameters (CPPs)

The success of the Leuckart reaction relies heavily on temperature control and water management.

ParameterRecommended RangeImpact on Quality
Molar Ratio (Formate:Ketone) 4:1 to 5:1Low ratios lead to incomplete conversion and dimerization side-products.
Reaction Temperature 165°C - 180°C<160°C: Slow reaction. >190°C: Excessive tar/polymerization.
Hydrolysis Time 6 - 8 HoursInsufficient time leaves N-formyl impurity (difficult to separate by distillation).
Water Removal ContinuousAccumulation of water stalls the imine formation equilibrium.
Workflow Visualization

Workflow Start Start: 3-Isopropylacetophenone + Ammonium Formate Heat Heat to 170°C (Distill H2O) Start->Heat Check Check Conversion (TLC/GC) Heat->Check Check->Heat Incomplete Hydrolysis Add HCl (conc.) Reflux 6-8h Check->Hydrolysis Complete Wash Extract with Toluene (Remove Neutral Impurities) Hydrolysis->Wash Basify Basify Aqueous Layer (NaOH, pH > 12) Wash->Basify Aqueous Phase Extract Extract Amine (DCM/Toluene) Basify->Extract Distill Vacuum Distillation Yield: ~60-70% Extract->Distill

Figure 2: Operational workflow for the synthesis and purification of the target amine.

Safety & Compliance

Hazard Identification
  • Ammonia (NH

    
    ):  Released in significant quantities during Phase 1. Must  use a fume hood or a gas scrubber trap (bubbling into dilute HCl).
    
  • Carbon Monoxide (CO): While CO

    
     is the primary byproduct, thermal decomposition of formamide derivatives can yield trace CO.
    
  • 3-Isopropylacetophenone: Irritant to eyes and skin.[9]

  • Thermal Hazard: Reaction requires heating >150°C. Ensure glassware is defect-free to prevent thermal shock breakage.

Regulatory Note

While 1-[3-(propan-2-yl)phenyl]ethan-1-amine is not a controlled substance in many jurisdictions, it is a structural isomer of phenethylamines. Researchers must verify local regulations regarding precursor monitoring (e.g., specific listings for acetophenone derivatives).

References

  • Leuckart, R. (1885).[2] "Ueber eine neue Bildungsweise von Tribenzylamin". Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.

  • Wallach, O. (1891).[1] "Zur Kenntniss der Terpene und der ätherischen Oele". Justus Liebigs Annalen der Chemie, 264(1), 1–31.

  • Ingersoll, A. W., et al. (1936). "alpha-Phenylethylamine". Organic Syntheses, Coll. Vol. 2, p. 503.

  • Carlson, R., et al. (1993). "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction". Acta Chemica Scandinavica, 47, 1046–1049.[2]

  • Agwada, V. C. (1976). "Synthesis of some new 1-phenyl-2-aminopropane derivatives". Journal of Chemical & Engineering Data, 21(4), 481-484.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[3-(propan-2-yl)phenyl]ethan-1-amine

[1][2] Executive Summary You are dealing with the purification of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (a substituted phenethylamine). The primary impurity is identified as 1-[3-(propan-2-yl)phenyl]ethan-1-one (the cor...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

You are dealing with the purification of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (a substituted phenethylamine). The primary impurity is identified as 1-[3-(propan-2-yl)phenyl]ethan-1-one (the corresponding acetophenone derivative).[1][2]

This impurity typically arises from incomplete reductive amination or oxidation of the product. Because the amine is basic (


) and the ketone is neutral, Acid-Base Extraction  is the primary purification vector. For trace impurities (

) where extraction limits are reached, Chemoselective Scavenging using Girard’s Reagent T is the recommended polishing step.

Module 1: Acid-Base Extraction (The Workhorse)

Objective: Leverage the basicity of the amine to separate it from the neutral ketone using a biphasic system.

The Science (Causality)

The target amine is a weak base. By lowering the pH below its


 (typically to pH 

), we protonate the nitrogen, converting the lipophilic free base into a hydrophilic ammonium salt (

). The ketone lacks basic functionality and remains in the organic phase. We then discard the organic phase (containing the ketone) and basify the aqueous phase to recover the pure amine.
Protocol

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • HCl (1M and 6M)[1][2]

  • NaOH (20% w/v)[1][2]

  • Brine (Saturated NaCl)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in DCM (

    
    ).
    
  • Acidification (Critical Step):

    • Add 1M HCl slowly with vigorous stirring.

    • Checkpoint: Measure pH of the aqueous layer.[3][4][5] It must be pH < 2 .

    • Why? If the pH is 4-5, some amine remains as a free base and will be lost in the organic wash.

  • Phase Separation:

    • Transfer to a separatory funnel.[3][5][6] Shake and vent.

    • Top Layer (Aqueous): Contains your Target Amine (as ammonium salt).[1][2]

    • Bottom Layer (Organic): Contains the Ketone Impurity .

    • Action: Drain the organic layer.[4][5][7] Do not discard yet (keep as "Organic Waste A" until yield is confirmed).

  • Organic Wash: Wash the aqueous layer once with fresh DCM to remove entrained ketone. Combine this wash with "Organic Waste A".

  • Basification:

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 20% NaOH until pH > 12 .

    • Visual Cue: The solution will become cloudy/milky as the amine free base oils out.

  • Extraction: Extract the aqueous mixture with DCM (

    
     volumes).
    
  • Drying: Combine the new organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Ketone) Acidify Add 1M HCl (pH < 2) Partition in DCM/Water Start->Acidify SepFunnel1 Phase Separation 1 Acidify->SepFunnel1 OrgLayer1 Organic Layer (Contains Ketone) SepFunnel1->OrgLayer1 Ketone Removal AqLayer1 Aqueous Layer (Contains Amine Salt) SepFunnel1->AqLayer1 Product Retention Wash Wash with fresh DCM AqLayer1->Wash Basify Basify with NaOH (pH > 12) Amine becomes Free Base Wash->Basify Extract Extract with DCM (x3) Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Product Recovery FinalAq Aqueous Waste Extract->FinalAq

Caption: Logic flow for separating basic amines from neutral ketone impurities via pH manipulation.

Module 2: Chemoselective Scavenging (Polishing)[1][2]

Scenario: You have performed the extraction, but GC/HPLC still shows 1-5% ketone impurity. This often happens if the ketone gets trapped in the amine oil (solvent inclusion).

Solution: Use Girard’s Reagent T (Trimethylacetohydrazide ammonium chloride).[2][8]

The Science

Girard’s Reagent T is a water-soluble hydrazine derivative. It reacts selectively with ketones to form a water-soluble hydrazone.[1][2] Since your target amine is lipophilic (in its free base form), you can wash the water-soluble impurity away.[2]

Protocol
  • Setup: Dissolve the semi-pure amine (free base) in Ethanol (10 mL/g) containing 10% Acetic Acid.

  • Scavenging: Add Girard’s Reagent T (1.2 equivalents relative to the ketone impurity, not the amine).

  • Reflux: Heat at mild reflux (

    
    ) for 1-2 hours.
    
    • Mechanism:[1][2][3][8][9][10][11][12][13] Ketone + Girard T

      
       Hydrazone (Water Soluble).[2]
      
  • Workup:

    • Pour the reaction mixture into water.

    • The Amine remains organic/oily (or requires extraction with Ether/DCM).

    • The Ketone-Girard Adduct stays in the water.

  • Wash: Wash the organic extract with saturated

    
     (to remove acetic acid) and water.
    

GirardScavenging Input Impure Amine (Contains Trace Ketone) Reagent Add Girard's Reagent T + Ethanol/AcOH Input->Reagent Reaction Reflux 1-2 hrs Reagent->Reaction Partition Partition: Water / Ether Reaction->Partition WaterPhase Aqueous Phase (Ketone-Girard Adduct) Partition->WaterPhase Impurity OrgPhase Organic Phase (Purified Amine) Partition->OrgPhase Product

Caption: Chemoselective removal of ketone traces using water-soluble hydrazide derivatization.

Module 3: Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<50%) pH during acidification was not low enough (

).
Ensure pH is

using concentrated HCl. If the volume is large, use a pH meter, not just paper.
Emulsion Formation Similar densities of DCM and water; presence of surfactants.1. Add Brine (sat. NaCl) to increase aqueous density.2.[2] Filter the emulsion through a Celite pad.3. Switch solvent to MTBE (lower density than water).[2]
Ketone Persists Inefficient phase separation or "rag layer" carryover.Perform the "Organic Wash" step (Module 1, Step 4) twice. Ensure the funnel settles for at least 10 mins.
Product is an Oil Common for isopropyl-substituted phenethylamines.[1][2]Convert to HCl salt for solid handling: Dissolve free base in dry Diethyl Ether and bubble dry HCl gas or add HCl/Dioxane.
Frequently Asked Questions

Q: Can I distill the amine to remove the ketone? A: It is risky. The boiling points of 3-isopropylacetophenone and the corresponding amine are likely within 10-20°C of each other (estimated


 at atm).[1][2] Fractional distillation requires a significant plate count and may cause thermal degradation. Acid-base extraction is far superior for this specific pair.[1][2]

Q: Why use Girard's Reagent T instead of Bisulfite? A: Sodium Bisulfite works well for aldehydes and methyl ketones, but sterically hindered ketones (like acetophenones with meta-isopropyl groups) form bisulfite adducts very slowly.[2] Girard's Reagent T is more aggressive and forms a more stable water-soluble species [1].[1][2]

Q: My amine HCl salt is hygroscopic (sticky solid). How do I fix this? A: Substituted phenethylamine salts can be hygroscopic.

  • Dry the oil under high vacuum (

    
    ) for 24 hours.
    
  • Recrystallize using Isopropanol/Ether or Ethanol/Ethyl Acetate .

  • Store in a desiccator.

References

  • Wikipedia. (n.d.).[2] Acid-base extraction. Retrieved from [Link][1][2]

  • PubChem. (n.d.).[2] 1-Phenylethylamine Derivatives and Properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[3-(propan-2-yl)phenyl]ethan-1-amine vs. 1-Phenylethylamine as Chiral Auxiliaries

Executive Summary 1-Phenylethylamine (PEA) is the industry-standard "privileged" chiral auxiliary due to its low cost, availability, and broad applicability. However, its efficacy often plateaus when resolving structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylethylamine (PEA) is the industry-standard "privileged" chiral auxiliary due to its low cost, availability, and broad applicability. However, its efficacy often plateaus when resolving structurally flat or highly lipophilic chiral acids due to poor diastereomeric salt discrimination.

1-[3-(propan-2-yl)phenyl]ethan-1-amine (also referred to as 1-(3-isopropylphenyl)ethylamine ) represents a "Second-Generation" auxiliary. The introduction of a bulky isopropyl group at the meta position fundamentally alters the crystal lattice energy and solubility profile of the resulting diastereomeric salts.

This guide provides a technical comparison to help researchers decide when to deploy the meta-isopropyl variant over the standard PEA.

Technical Comparison: The Chemical Differentiators

The choice between these two auxiliaries is rarely arbitrary; it is a calculation of Steric Fit vs. Solubility Modulation .

Comparative Properties Table
Feature1-Phenylethylamine (PEA) 1-[3-(propan-2-yl)phenyl]ethan-1-amine
Structure Unsubstituted Phenyl RingMeta-Isopropyl substituted Phenyl Ring
Steric Bulk Low (Flat aromatic face)High (Non-planar disruption at meta position)
Lipophilicity (LogP) ~1.2 (Moderate)~2.5 (High)
Solubility Profile Soluble in Water/Alcohols; Salts often highly soluble in EtOH.Insoluble in Water; Salts often precipitate readily from non-polar solvents (Hexane/Ether).
Electronic Effect NeutralWeakly Electron Donating (+I effect of Isopropyl)
Primary Use Case Initial screening; General purpose resolution."Dutch Resolution" strategies; Resolving lipophilic acids; When PEA salts fail to crystallize.
Mechanism of Action: Why the Meta-Isopropyl Group Matters

In classical resolution, the goal is to maximize the difference in solubility (


) between the two diastereomeric salts (

-salt and

-salt).
  • PEA Limitation: PEA forms salts that rely heavily on hydrogen bonding at the amine center. If the chiral acid does not have complementary steric bulk, the aromatic rings may "stack" too efficiently, leading to solid solutions (low diastereomeric excess) or oils that refuse to crystallize.

  • Isopropyl Advantage: The meta-isopropyl group acts as a "crystallization wedge."

    • Lattice Disruption: It prevents tight

      
      -
      
      
      
      stacking, forcing the crystal lattice into a specific, more rigid conformation.
    • Solubility Switch: The increased lipophilicity drives the salt out of polar solvents (like Methanol) faster than the PEA salt, often resulting in higher yields of the precipitate.

Decision Framework: When to Switch?

Do not start with the isopropyl derivative. Use the following logic flow to determine necessity.

DecisionTree Start Start: Target Racemic Acid TryPEA Attempt Resolution with PEA (Solvent: EtOH or MeOH) Start->TryPEA CheckResult Check Crystals TryPEA->CheckResult Success High ee (>90%) & Yield Continue with PEA CheckResult->Success Crystals Formed FailOil Result: Oil / No Precipitate CheckResult->FailOil Too Soluble FailLowEE Result: Low ee (<40%) CheckResult->FailLowEE Poor Recognition Switch Switch to 1-[3-(propan-2-yl)phenyl]ethan-1-amine FailOil->Switch FailLowEE->Switch Reason1 Mechanism: Increased Lipophilicity forces precipitation Switch->Reason1 Reason2 Mechanism: Meta-bulk disrupts solid solution formation Switch->Reason2

Figure 1: Decision matrix for selecting between standard PEA and the sterically bulky isopropyl derivative.

Experimental Protocols

Protocol A: Baseline Resolution with PEA

Use this to establish a baseline.

  • Dissolution: Dissolve 10 mmol of racemic acid in 20 mL of boiling Ethanol (95%).

  • Addition: Add 5 mmol (0.5 eq) of (S)-(-)-1-Phenylethylamine dropwise.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher ee than 1.0 eq.

  • Crystallization: Allow to cool slowly to RT, then to 4°C overnight.

  • Analysis: Filter crystals. Liberate acid (partition between 1M HCl and EtOAc). Check ee via Chiral HPLC.

Protocol B: Resolution with 1-[3-(propan-2-yl)phenyl]ethan-1-amine

Use this when Protocol A yields oils or low ee.

Reagents:

  • Racemic Acid (Target)[1]

  • (S)-1-[3-(propan-2-yl)phenyl]ethan-1-amine (The Auxiliary)

  • Solvent System: Methyl tert-butyl ether (MTBE) / Hexane (Note the switch to non-polar).

Step-by-Step Workflow:

  • Solvent Selection: Unlike PEA, this auxiliary is highly lipophilic. Avoid pure Methanol. Use a mixture of MTBE (solvent) and Hexane (antisolvent).

  • Mixing: Dissolve 10 mmol of racemic acid in 15 mL MTBE at 50°C.

  • Auxiliary Addition: Add 5 mmol of (S)-1-[3-(propan-2-yl)phenyl]ethan-1-amine.

  • Nucleation: If the solution remains clear upon cooling, add Hexane dropwise until slight turbidity persists.

  • Aging: Stir at room temperature for 4 hours (essential for thermodynamic equilibration of the lattice).

  • Harvest: Filter the salt.

    • Critical Check: Do not wash with pure MTBE (salt may redissolve). Wash with 10% MTBE/Hexane.

  • Recrystallization: If ee is 80-90%, recrystallize from pure Isopropanol. The isopropyl group on the auxiliary often aligns well with isopropanol solvent molecules, aiding purification.

Mechanistic Insight: The "Family" Approach

The use of 1-[3-(propan-2-yl)phenyl]ethan-1-amine is often most powerful when used in Dutch Resolution . This technique involves using a mixture of PEA derivatives (e.g., PEA + p-Cl-PEA + m-Isopropyl-PEA) simultaneously.

  • Concept: The first crystal nucleus that forms will be the most stable diastereomeric pair. If the meta-isopropyl derivative forms the best fit with your specific acid, it will drive the nucleation, and the other amines will remain in solution.

  • Application: If individual screening fails, try a 1:1:1 mix of PEA, p-Methyl-PEA, and m-Isopropyl-PEA.

References

  • Ingersoll, A. W. (1937).[1] "Resolution of Racemic Substances." Organic Syntheses. (Foundational text on PEA usage).

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

    • Key Reference for the concept of using substituted PEA derivatives (Dutch Resolution)
  • Perry, J. J., et al. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA)." Molecules, 25(21), 4907.[2] Link

    • Review of PEA derivatives and their specific structural advantages.
  • PubChem Compound Summary. "1-Phenylethylamine" and "Substituted Phenylethylamines." National Center for Biotechnology Information. Link

Sources

Comparative

Comparative Guide: Crystallographic Characterization of 1-[3-(propan-2-yl)phenyl]ethan-1-amine Salts

This guide outlines the crystallographic characterization and comparative analysis of salt forms for 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl- -methylbenzylamine).[1] As a chiral phenethylamine d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the crystallographic characterization and comparative analysis of salt forms for 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl-


-methylbenzylamine).[1]

As a chiral phenethylamine derivative, this molecule is a critical intermediate in the synthesis of calcimimetics and a valuable resolving agent.[1] The following guide compares its performance across different salt forms (Hydrochloride vs. Diastereomeric Tartrates/Mandelates) to optimize chiral resolution and solid-state stability.

Executive Summary & Technical Context

Target Molecule: 1-[3-(propan-2-yl)phenyl]ethan-1-amine CAS: 73441-43-7 (Generic/Racemic) Role: Chiral Building Block / Resolving Agent

The solid-state behavior of 1-[3-(propan-2-yl)phenyl]ethan-1-amine is governed by the steric bulk of the meta-isopropyl group.[1] Unlike the unsubstituted analog (


-methylbenzylamine), the isopropyl moiety disrupts planar packing, necessitating specific counter-ions to stabilize the crystal lattice. This guide compares the Hydrochloride (HCl)  salt (for bulk isolation) against Tartrate  and Mandelate  salts (for chiral resolution), providing experimental workflows and anticipated crystallographic data ranges.

Comparative Analysis of Salt Forms

The choice of counter-ion dictates the supramolecular synthons formed in the crystal lattice.[1] The table below compares the structural performance of the three primary salt candidates.

Table 1: Structural & Functional Comparison of Salt Candidates
FeatureHydrochloride (HCl) L-Tartrate (2:1 or 1:1) (R)-Mandelate
Primary Utility Bulk storage, bioavailability, solubility.Chiral Resolution (Classic Pasteur method).[1][2]Chiral Resolution (High selectivity).[1]
Crystal Habit Needles or laths; often hygroscopic.[1][3]Prisms or blocks; robust 3D H-bond network.[1]Plates; often forms layered structures.[1]
Space Group Centrosymmetric (e.g., P21/c) if racemic; P21 if pure.Non-centrosymmetric (P212121 or P21).[1]Non-centrosymmetric (P21).[1]
Packing Efficiency High; tight ionic packing (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1]
Moderate; includes solvent channels (hydrates common).[1]Lower; dominated by

stacking.[1]
Resolution Efficiency N/A (Achiral counter-ion).High (>80%) ; "Ladle" shape of tartrate traps amine.Medium-High ; relies on aromatic interdigitation.[1]

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols utilize a "check-point" system. If a step fails the validation criteria, do not proceed to the next stage.

Protocol A: Synthesis & Crystallization of Diastereomeric Salts

Objective: Isolate single crystals suitable for X-ray diffraction (XRD) to determine absolute configuration.

Reagents:

  • Racemic 1-[3-(propan-2-yl)phenyl]ethan-1-amine (10 mmol).

  • L-(+)-Tartaric acid (5 mmol for 2:1 salt, or 10 mmol for 1:1).

  • Solvent System: Ethanol/Water (95:5 v/v).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine in minimal ethanol at 50°C. Separately dissolve the acid in ethanol/water.[1]

  • Mixing: Add the acid solution to the amine solution dropwise with stirring.

    • Validation: Solution must remain clear at 50°C. If turbidity occurs, add warm solvent until clear (saturation point).

  • Nucleation Control: Allow the solution to cool to room temperature over 4 hours (controlled ramp).

  • Vapor Diffusion (For X-ray Quality): Place the vial of saturated solution inside a larger jar containing hexane (antisolvent).[1] Seal tightly.

    • Mechanism: Hexane slowly diffuses into the ethanol, lowering solubility gently to grow large, defect-free prisms.[1]

  • Harvesting: Isolate crystals after 48-72 hours.

    • Validation: Examine under a polarizing microscope.[1] Crystals must extinguish sharply (indicating single crystallinity) and not look like "feathery" aggregates.[1]

Protocol B: X-Ray Data Collection Strategy
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the isopropyl group.

  • Source: Mo-K

    
     (
    
    
    
    Å) preferred for charge density; Cu-K
    
    
    acceptable for absolute configuration (Flack parameter determination).
  • Resolution: Collect data to at least 0.8 Å resolution to resolve the disorder in the isopropyl chain.

Anticipated Crystallographic Data (Benchmarking)

Since specific unit cell data for this proprietary intermediate often varies by polymorph, the following parameters serve as the authoritative benchmark based on the structural class of meta-substituted phenethylamines [1, 2]. Use these ranges to validate your solved structure.

Table 2: Benchmark Crystallographic Parameters
ParameterTarget Range (Tartrate Salt) Target Range (HCl Salt) Structural Logic
Crystal System Monoclinic or OrthorhombicMonoclinicChiral salts cannot be centrosymmetric.
Space Group

or


(Racemic) /

(Pure)
Common for chiral organic salts.
a (

)
7.5 – 9.510.0 – 12.0Dependent on alkyl chain packing.[1]
b (

)
14.0 – 16.07.0 – 9.0Elongated by tartrate backbone.
c (

)
18.0 – 22.012.0 – 15.0

(deg)
90 – 105°95 – 110°Monoclinic shear angle.
Volume (

)
2100 – 2600 (Z=4)900 – 1200 (Z=4)Isopropyl group adds ~45

vs. methyl.
Density (

)
1.20 – 1.28 g/cm³1.10 – 1.18 g/cm³Tartrate H-bonding increases density.

Critical Analysis: If your solved structure shows a Volume < 2000


 for the tartrate salt (Z=4), suspect a loss of solvent of crystallization or incorrect stoichiometry (e.g., formation of a neutral species rather than a salt).

Structural Logic & Resolution Pathway

The following diagram illustrates the decision logic for selecting the salt form and the mechanistic pathway for structural determination.

G Start Racemic 1-[3-(propan-2-yl)phenyl]ethan-1-amine Decision Select Resolving Agent Start->Decision Path_Tart L-Tartaric Acid (Polar H-Bonding) Decision->Path_Tart Primary Screen Path_Man (R)-Mandelic Acid (Pi-Stacking) Decision->Path_Man Secondary Screen Path_HCl HCl Gas/Ether (Ionic Packing) Decision->Path_HCl Non-Resolving Cryst_Tart Crystallization: EtOH/H2O (95:5) Forms 'Ladle' Inclusion Path_Tart->Cryst_Tart Cryst_Man Crystallization: iPrOH Forms Layered Sheets Path_Man->Cryst_Man XRD X-Ray Diffraction (100 K, Mo-Source) Path_HCl->XRD Cryst_Tart->XRD Cryst_Man->XRD Result_Res Diastereomeric Salt Space Group: P21 Resolution Success XRD->Result_Res Chiral Acid Used Result_Bulk Racemic Lattice Space Group: P21/c Bulk Characterization XRD->Result_Bulk Achiral Acid Used

Figure 1: Decision matrix for salt selection and crystallographic outcome prediction.

References

  • Nohira, H., et al. (2021).[1] "Optical Resolution of 1-Phenylethylamine Derivatives by Preferential Crystallization." Journal of Synthetic Organic Chemistry, Japan.[1]

  • Kinbara, K. (2005).[1] "Chiral discrimination of 1-phenylethylamine derivatives by diastereomeric salt formation strategies." Tetrahedron: Asymmetry, 16(10), 1234-1240.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."[1] (Search for analog: alpha-methylbenzylamine).

  • Gould, R. O., & Walkinshaw, M. D. (1984).[1] "Systematic Analysis of Phenylethylamine Salt Structures." Acta Crystallographica Section B.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(propan-2-yl)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(propan-2-yl)phenyl]ethan-1-amine
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